molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No. B126328
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoropyridine-2-carboxylate is a compound that is part of a broader class of fluorinated pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of fluorine atoms in these molecules often imparts unique physical and chemical properties, which can lead to enhanced biological activity and stability.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a sequence of reactions including reduction, regioselective deprotonation, methylation, selenation, oxidation, and elimination . Similarly, the preparation of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate involves the treatment of dichloro-fluoro-nicotinic acid with sulfurous oxychloride, followed by reaction with a carbanion and subsequent treatment with p-toluenesulfonic acid . These methods highlight the complexity and the need for careful selection of reagents and conditions in the synthesis of fluorinated pyridine carboxylates.

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives is characterized by the presence of a pyridine ring substituted with fluorine and other functional groups. The crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Such structural features are crucial for the biological activity of these compounds and can influence their interaction with biological targets.

Chemical Reactions Analysis

Fluorinated pyridine derivatives can undergo various chemical reactions, which are essential for their modification and the development of new compounds with potential biological activities. For example, the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment involves the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under fluoride ion catalysis . This method demonstrates the reactivity of the fluoropyridine moiety and its utility in creating new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of these compounds. For instance, the presence of the fluorine atom in ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate was found to contribute to its high glucose-lowering action, indicating the impact of fluorine on the biological properties of these molecules . Additionally, the crystal structure of related compounds can provide insights into their stability and potential interactions in biological systems .

Scientific Research Applications

  • PET Tracers for Neurological Studies :

    • Ethyl 5-fluoropyridine-2-carboxylate derivatives have been used to develop PET tracers for serotonin 5-HT(1A) receptors. These tracers are useful in studying neuropsychiatric disorders (García et al., 2014).
  • Modification of Biologically Active Compounds :

    • The compound has been employed in the modification of biologically active molecules, such as tetrahydrocarbazoles, which impacts neuronal NMDA-receptors (Sokolov et al., 2014).
  • Preparation of Biologically Active Fluorine Compounds :

    • It is used in the synthesis of α-fluoro-α,β-unsaturated carboxylic acid esters, significant intermediates for creating biologically active compounds containing fluorine (Allmendinger, 1991).
  • Synthesis of Pyridine Derivatives :

    • The synthesis of various pyridine derivatives, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, employs ethyl 5-fluoropyridine-2-carboxylate (Kiely, 1991).
  • Fluorination of Organic Compounds :

    • This compound has been used in fluorination processes, like the selective fluorination of ethyl 1-methylpyrazole-4-carboxylates (Makino & Yoshioka, 1988).
  • Antitumor Activity :

    • Derivatives of ethyl 5-fluoropyridine-2-carboxylate have been studied for their antitumor activities, showcasing their potential in cancer research (Xiong et al., 2009).

Future Directions

Fluoropyridines, including Ethyl 5-fluoropyridine-2-carboxylate, have been gaining interest due to their interesting and unusual physical, chemical and biological properties . They have potential applications in various fields, including medicinal and agricultural chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

ethyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGOYHQXHQSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450790
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoropyridine-2-carboxylate

CAS RN

148541-70-2
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and 1-1′bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 (0.464 g, 0.57 mmol) in ethanol (80 mL) in a Parr® high pressure stainless steel reactor vessel is placed under an atmosphere of 50 psi carbon monoxide and heated at 80-100° C. for 4 h. The vessel is cooled, volatiles removed in vacuo, and the residue partitioned between ethyl acetate and water. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, filtered, and evaporated to give a dark solid. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes) to yield the title compound 2.8 g (58%) as a white solid that is recrystallized from hexanes to give white crystals: mp 61-63° C.
Quantity
5 g
Type
reactant
Reaction Step One
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9.33 g
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reactant
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[Compound]
Name
1-1′bis(diphenylphosphino)ferrocene
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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0.464 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
80 mL
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reactant
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Yield
58%

Synthesis routes and methods II

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
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reactant
Reaction Step One
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Quantity
13.1 g
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reactant
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Quantity
100 mL
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reactant
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0 (± 1) mol
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catalyst
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Quantity
1.62 g
Type
reactant
Reaction Step Two
Yield
68.6%

Synthesis routes and methods III

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.10% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Yield
68.6%

Synthesis routes and methods IV

Procedure details

To a degassed solution of ethyl alcohol (400 mL) in a Parr steel bomb was added sodium acetate (43.3 g, 528 mmol), 2-bromo-5-fluoropyridine (20 g, 114 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.27 g, 4.09 mmol) and palladium acetate (204 mg, 0.91 mmol). The vessel was put under nitrogen and sealed with Parr top. The atmosphere was displaced with carbon monoxide gas and the pressure was adjusted to 300 psi. The mixture was heated to 90° C. After 3 h, the pressure dropped to below 100 psi. The vessel was cooled to ambient temperature and the reaction was repressurized with carbon monoxide to 300 psi. The vessel was heated to 90° C. for an additional 4 h. The vessel was cooled to ambient temperature and the remaining carbon monoxide was vented. The mixture was concentrated to half of the volume. Ethyl acetate (500 mL) and water (300 mL) were added. The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate) gave the title compound. MS 170.0 (M+1).
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0 (± 1) mol
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steel
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reactant
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Quantity
43.3 g
Type
reactant
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Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
2.27 g
Type
catalyst
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Quantity
204 mg
Type
catalyst
Reaction Step Four

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